molecular formula C14H14FeO2 B7825690 1,1'-Diacetylferrocen

1,1'-Diacetylferrocen

Cat. No. B7825690
M. Wt: 270.10 g/mol
InChI Key: JNBIZDIDVCJECQ-UHFFFAOYSA-N
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Description

1,1’-Diacetylferrocene is an organic compound used as a catalyst or ligand in certain cross-coupling reactions . It is also known as Bis(acetylcyclopentadienyl)iron .


Synthesis Analysis

The synthesis of 1,1’-Diacetylferrocene involves the acetylation of ferrocene with acetyl chloride in the presence of AlCl3 in methylene chloride . The reaction is most favorable when the ferrocene is added to an excess of the acetylation mixture over a prolonged period .


Molecular Structure Analysis

The molecular formula of 1,1’-Diacetylferrocene is C14H14FeO2 . The molecular weight is 270.10 g/mol . The structure of 1,1’-Diacetylferrocene can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,1’-Diacetylferrocene has a molecular weight of 270.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 270.034315 g/mol and the Monoisotopic Mass is also 270.034315 g/mol . The Topological Polar Surface Area is 34.1 Ų . The Heavy Atom Count is 17 . The Complexity is 90.6 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,1'-Diacetylferrocene has been actively utilized as a precursor in various synthesis reactions. For instance, it was involved in aldol condensation with aromatic aldehydes under dry conditions, yielding mono- and dienone derivatives without cyclization to ferrocenophane (Liu et al., 2001). Additionally, condensation reactions with heteroaromatic amines were studied, leading to unsymmetrical 1,1'-disubstituted ferrocenes with antimicrobial properties upon chelation with metal ions (Chohan et al., 2002).

Corrosion Inhibition

1,1'-Diacetylferrocene was investigated for its inhibitive effects against mild steel corrosion in acidic solutions. The study suggested that its derivatives might accelerate or inhibit corrosion depending on their molecular structure and the environmental conditions (Morad & Sarhan, 2008).

Photo-ligand Exchange Reactions

A comprehensive experiment described the synthesis of 1,1'-diacetylferrocene and its involvement in a photo-ligand exchange reaction with 1,10-phenanthroline. The process was detailed, highlighting its educational value and its application in forming complex compounds under specific conditions (Meng & Li, 2020).

Antibacterial and Antifungal Applications

Studies have shown the condensation of 1,1'-diacetylferrocene with various reagents, forming compounds that were further used as ligands with metal ions, displaying antibacterial and antifungal activities. The effectiveness of these compounds was noted to increase upon complexation with the metal ions (Chohan et al., 2004).

Ligand Synthesis and Catalysis

The compound was used in Mannich condensation reactions, yielding amino-functionalized ferrocenophanes. These products have found extensive applications in ligand synthesis, catalysis, bioorganometallic chemistry, and emerging fields like frustrated Lewis pair chemistry (Stute et al., 2014).

Safety and Hazards

1,1’-Diacetylferrocene is classified as Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 4), and Acute toxicity, Dermal (Category 4) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

1,1’-Diacetylferrocene has been used to derive FexN@RGO catalysts, which have shown superior electrocatalytic activities in acidic and alkaline media compared with commercial 10% Pt/C . This suggests potential future directions in the development of efficient and durable catalysts for energy conversion systems .

properties

InChI

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBIZDIDVCJECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[C]1[CH][CH][CH][CH]1.CC(=O)[C]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FeO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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